4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
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Overview
Description
4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaene is a complex organic compound featuring a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene typically involves multi-step organic reactions. One common approach includes the cyclization of precursor molecules under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by the presence of heteroatoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidin-4-ol derivatives.
Tetracyclic Compounds: Other tetracyclic structures with similar heteroatoms.
Uniqueness
4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene is unique due to its specific arrangement of heteroatoms and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24N4OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene |
InChI |
InChI=1S/C20H24N4OS/c1-12-14-10-25-20(2,3)9-13(14)15-16-17(26-19(15)23-12)18(22-11-21-16)24-7-5-4-6-8-24/h11H,4-10H2,1-3H3 |
InChI Key |
WOXSWYOCFDMOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)N5CCCCC5)SC3=N1)(C)C |
Origin of Product |
United States |
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